

A Comparative Guide to the Structure-Activity Relationship of Goodyeroside A Analogs

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Compound of Interest

Compound Name: Goodyeroside A

Cat. No.: B13404421

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Goodyeroside A, a naturally occurring aliphatic glucoside, has garnered significant attention for its diverse pharmacological activities, including hepatoprotective and anti-inflammatory effects.^{[1][2]} This has spurred research into the synthesis and biological evaluation of its analogs to understand the relationship between their chemical structures and activities, aiming to develop more potent therapeutic agents. This guide provides a comparative analysis of **Goodyeroside A** analogs based on available experimental data, details the methodologies used in these studies, and visualizes key concepts related to their structure-activity relationship (SAR).

Hepatoprotective Activity of Goodyeroside A Analogs

A key area of investigation for **Goodyeroside A** analogs has been their potential to protect liver cells from damage. SAR studies have primarily focused on modifications at the α -position of the carbonyl group in the butanolide ring.^{[1][3]}

Data Summary:

The following table summarizes the in vitro hepatoprotective activity of various **Goodyeroside A** analogs against CCl₄-induced injury in primary cultured rat hepatocytes. The activity is presented as the percentage of alanine aminotransferase (ALT) reduction, a key indicator of liver cell damage.

Compound	R Group at α -position	ALT Reduction (%) at 10^{-4} M
Goodyeroside A (7a)	H	~40%
Analog 5a	H (fully acetylated)	~45%
Analog 5b	CH ₃ - (fully acetylated)	~30%
Analog 5c	CH ₂ =CHCH ₂ - (fully acetylated)	~35%
Analog 5d	C ₆ H ₅ CH ₂ - (fully acetylated)	~50%
Analog 5e	p-MeOC ₆ H ₄ CH ₂ - (fully acetylated)	~55%
Bicyclol (Positive Control)	-	~45%

Data sourced from[1].

Key Findings from SAR Studies:

- Fully acetylated analogs (series 5) generally exhibited slightly higher hepatoprotective activity compared to their non-acetylated counterparts (series 7).[1]
- Analogues with aromatic substituents at the α -carbonyl position (5d and 5e) showed greater activity than those with small aliphatic substituents (5b and 5c).[1]
- The fully acetylated parent compound, **Goodyeroside A** (5a), demonstrated significant hepatoprotective activity, comparable to the positive control, Bicyclol.[1]

Anti-inflammatory Activity of Goodyeroside A Analogs

Recent studies have also explored the anti-inflammatory potential of **Goodyeroside A** and its analogs. The mechanism of action is believed to involve the inhibition of the NF- κ B signaling pathway, a key regulator of inflammation.[2]

Data Summary:

The following table presents the inhibitory effects of **Goodyeroside A** and its mannosyl analog on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for inflammation.

Compound	IC ₅₀ (μM) for NO Inhibition
Goodyeroside A	> 100
Goodyeroside A mannosyl analog	> 100
Kinsenoside	> 100

While the study indicates superior anti-inflammatory efficacy for **Goodyeroside A** and its mannosyl counterpart, specific IC₅₀ values were not provided in the abstract[2].

Key Findings from SAR Studies:

- **Goodyeroside A** and its mannosyl counterpart demonstrated superior anti-inflammatory efficacy compared to kinsenoside and other analogs in the study.[2]
- The anti-inflammatory mechanism of **Goodyeroside A** involves the suppression of the NF-κB signaling pathway.[2]

Experimental Protocols

Hepatoprotective Activity Assay[1]

- Cell Culture: Primary hepatocytes were isolated from Wistar rats and cultured.
- Induction of Injury: Carbon tetrachloride (CCl₄) was used to induce hepatocyte injury.
- Treatment: The cells were treated with different concentrations of **Goodyeroside A** analogs.
- Measurement of ALT: The activity of alanine aminotransferase (ALT) in the culture medium was measured to quantify the extent of liver cell damage. The reduction in ALT levels in treated cells compared to CCl₄-only treated cells indicated hepatoprotective activity.

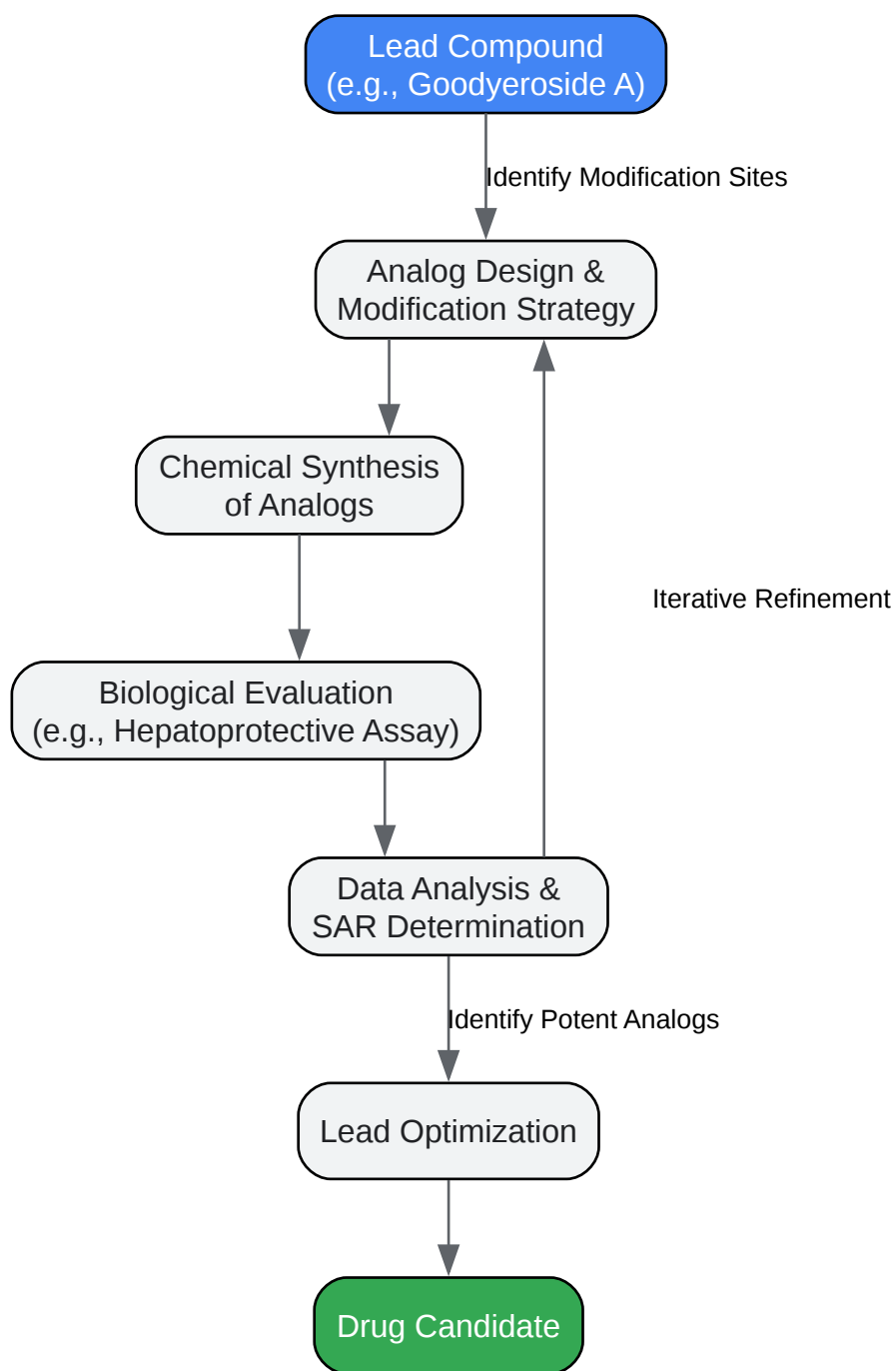
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition) [2]

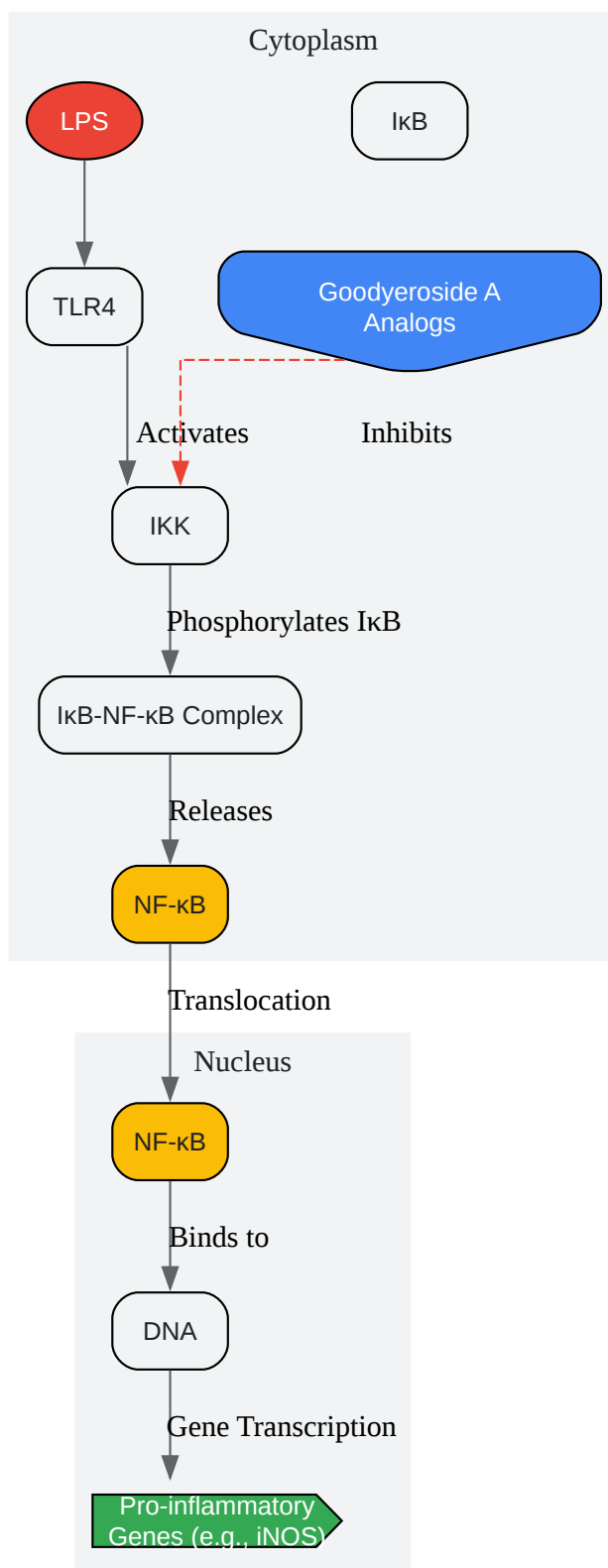
- Cell Culture: RAW 264.7 macrophage cells were cultured.
- Stimulation: The cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production.
- Treatment: The cells were co-treated with various concentrations of the **Goodyeroside A** analogs.
- Measurement of NO: The amount of nitrite, a stable metabolite of NO, in the culture medium was measured using the Griess reagent. The inhibition of NO production was calculated relative to LPS-stimulated cells without any compound treatment.

Visualizations

Logical Workflow of a Structure-Activity Relationship (SAR) Study

The following diagram illustrates the typical workflow of an SAR study, from the initial lead compound to the identification of a promising drug candidate.





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